An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA), a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its chemical identity, structural characteristics, and key physical properties, supported by detailed experimental protocols and logical workflows.
Compound Identification and Structure
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a bifunctional molecule featuring a thiophene ring linked to a thiazole-4-carboxylic acid moiety. This unique combination of heterocyclic systems imparts distinct chemical and biological properties.
| Identifier | Value |
| IUPAC Name | 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid[1] |
| CAS Number | 24044-07-3[1] |
| Molecular Formula | C₈H₅NO₂S₂[1] |
| Canonical SMILES | C1=CSC(=C1)C2=NC(=CS2)C(=O)O |
| InChI | 1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) |
| InChI Key | FGKCNTGJZXHKFJ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of TTCA are summarized below.
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | |
| Appearance | Light yellow to yellow solid/crystals | [2] |
| Melting Point | ~157 °C | [2] |
| Boiling Point (Predicted) | 441.5 ± 43.0 °C at 760 mmHg | |
| Density (Predicted) | 1.515 ± 0.06 g/cm³ | |
| Water Solubility | >31.7 µg/mL (at pH 7.4) | [1] |
| LogP (Predicted) | 3.04 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These represent standard laboratory procedures applicable for the characterization of TTCA and similar organic compounds.
The melting point is a crucial indicator of a compound's purity.
Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (first drop of liquid) to the completion of melting (entire sample is liquid) is recorded.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Procedure:
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Sample Preparation: A small amount of dry 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is finely crushed into a powder. The open end of a glass capillary tube is dipped into the powder.[4]
-
Loading: The capillary is gently tapped on a hard surface to pack the sample into the sealed bottom of the tube, aiming for a sample height of 1-2 mm.[4][5]
-
Measurement: The loaded capillary is placed into a calibrated melting point apparatus.[4]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (~157°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]
-
Observation: The temperatures at which melting begins and is complete are precisely recorded. This is typically performed in triplicate to ensure accuracy.[6]
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound, which is vital for predicting its bioavailability.[7]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffered aqueous solution) for a prolonged period until equilibrium between the dissolved and undissolved solute is reached. The concentration of the resulting saturated solution is then determined.[7][8]
Procedure:
-
Preparation: An excess amount of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is added to a sealed vessel (e.g., a glass flask or tube) containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9]
-
Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is achieved.[9][10]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[8]
-
Quantification: The concentration of the compound in the clear, saturated supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.[8][11]
The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12]
Procedure:
-
Solution Preparation: A precise amount of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if aqueous solubility is low, to a known concentration (e.g., 1 mM).[6][13] The solution's ionic strength is kept constant using an inert salt like KCl.[6]
-
Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]
-
Titration: A standardized solution of 0.1 M NaOH is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[6][13]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point is identified from the inflection point on the titration curve.[12] The experiment is repeated multiple times to ensure reproducibility.[6]
Synthesis and Biological Activity Workflows
The following diagrams illustrate common workflows related to the synthesis and biological evaluation of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
Biological and Pharmacological Context
Research indicates that 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid and related thiazole derivatives possess a range of notable biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[14] The mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial processes such as cell wall formation or nucleic acid synthesis.[15] For instance, some derivatives act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV.[16] The carboxylic acid moiety on the thiazole ring provides a key site for interaction with biological targets and can be modified to optimize pharmacological properties.[2] These characteristics position TTCA as a valuable lead compound for further investigation in drug discovery programs.
References
- 1. 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | C8H5NO2S2 | CID 2776317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
